tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate
CAS No.:
Cat. No.: VC13653175
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O6 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C18H26N2O2.C2H2O4/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15-16H,9-13H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | MESDJSFCSWUGAX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Introduction
tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate is a complex organic compound with a molecular formula of C20H28N2O6 and a molecular weight of approximately 392.45 g/mol . This compound features a unique bicyclic structure, combining a hexahydropyrrolo framework with a pyrrole ring, and includes a tert-butyl group that enhances its lipophilicity. The oxalate salt form suggests its use in applications requiring enhanced stability or solubility.
Synthesis and Applications
The synthesis of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate typically involves multi-step organic synthesis techniques. These methods often include the formation of the pyrrolo[3,4-c]pyrrole core followed by the introduction of the benzyl and tert-butyl groups.
This compound has potential applications in various fields, including:
-
Biological Studies: Its unique structure may confer distinct biological properties, making it useful for interaction studies or as a building block in drug discovery.
-
Chemical Synthesis: The compound's complex structure makes it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Related Compounds
Several compounds share structural features with tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate, highlighting the diversity within pyrrole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | Different pyrrole positioning | |
| (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | Oxopyrrolidine structure | |
| tert-Butyl 5-benzoylhexahydropyrrolo[3,4-c]pyrrole | Benzoyl substitution |
Safety and Handling
Handling tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate requires caution due to its chemical properties. It is typically stored in sealed containers at temperatures between 2-8°C to maintain stability . Precautionary statements include avoiding ingestion and contact with skin or eyes, as it may cause irritation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume